3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile
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Overview
Description
3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile is an organic compound with the molecular formula C13H14FN3O It is a derivative of piperazine, a chemical structure known for its wide range of biological and pharmaceutical activities
Mechanism of Action
Target of Action
The primary targets of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
This compound interacts with its targets, the ENTs, in a specific manner. It has been found to be more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Biochemical Pathways
The biochemical pathways affected by this compound involve the transport of nucleosides across cell membranes. By inhibiting ENTs, the compound disrupts the normal function of these transporters, affecting the balance of nucleosides within the cell .
Pharmacokinetics
The compound is known to be a powder at room temperature, suggesting it could be administered orally . More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action involve the disruption of nucleoside transport. This can have downstream effects on processes that rely on nucleosides, such as DNA replication and repair, and cellular energy metabolism .
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives, like this compound, are known to interact with various neurotransmitter systems. This suggests that 3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile may have applications in neuropharmacological research, potentially as a modulator of neurotransmitter activity.
Cellular Effects
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile typically involves the reaction of 2-fluorophenylpiperazine with a suitable nitrile compound under controlled conditions. . The reaction conditions often require the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Exhibits anti-inflammatory activity.
4-[(3-[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl)-4-fluorophenyl]methyl (2H)phthalazin-1-one: Used as a poly ADP ribose polymerase (PARP) inhibitor in cancer treatment.
Uniqueness
3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the nitrile group and the fluorophenyl moiety contributes to its versatility in various chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-11-3-1-2-4-12(11)16-7-9-17(10-8-16)13(18)5-6-15/h1-4H,5,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKGNCMZMKPVDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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